molecular formula C6H7N3S B8698043 6-Methylpyrazolo[5,1-b]thiazol-7-amine

6-Methylpyrazolo[5,1-b]thiazol-7-amine

Cat. No. B8698043
M. Wt: 153.21 g/mol
InChI Key: YPBOBABUOKFUBX-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

A mixture of 1-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone (1.02 g, 5.66 mmol) and a 5N aqueous solution of hydrochloric acid (23.8 mL) was cooled to 0° C., and an aqueous (1.5 mL) solution of sodium nitrite (781 mg, 11.3 mmol) was added. This reaction mixture was stirred at 0° C. for two hours, then, warmed to room temperature, and further stirred at room temperature over one day and night. A 5N aqueous solution of sodium hydroxide was added to the mixture so that the solution became basic, and a produced blue solid was filtered and washed with a small amount of water. The obtained blue solid was dissolved in a 2N aqueous solution of hydrochloric acid (22 mL), zinc powder (370 mg, 5.66 mmol) was added thereto, and the mixture was stirred at room temperature for 15 minutes. To the mixture, zinc powder (370 mg, 5.66 mmol) was added again, and the mixture was stirred at room temperature for one hour. The insoluble matters were filtered off and then a 5N aqueous solution of sodium hydroxide was added to the filtrate at 0° C. for neutralization. A substance of interest was extracted with ethyl acetate, and the organic layer washed with brine, and dried over magnesium sulfate. The mixture was filtered to yield a filtrate, and the solvent was distilled off under reduced pressure, and the obtained solid was dried to obtain 605.8 mg (3.95 mmol) of the title compound.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
781 mg
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
22 mL
Type
solvent
Reaction Step Six
Name
Quantity
370 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9](C(=O)C)=[C:5]2[S:6][CH:7]=[CH:8][N:4]2[N:3]=1.[N:13]([O-])=O.[Na+].[OH-].[Na+]>Cl.[Zn]>[CH3:1][C:2]1[C:9]([NH2:13])=[C:5]2[S:6][CH:7]=[CH:8][N:4]2[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC1=NN2C(SC=C2)=C1C(C)=O
Step Two
Name
Quantity
370 mg
Type
catalyst
Smiles
[Zn]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23.8 mL
Type
solvent
Smiles
Cl
Step Four
Name
solution
Quantity
1.5 mL
Type
reactant
Smiles
Name
Quantity
781 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
22 mL
Type
solvent
Smiles
Cl
Name
Quantity
370 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
further stirred at room temperature over one day and night
Duration
1 d
FILTRATION
Type
FILTRATION
Details
a produced blue solid was filtered
WASH
Type
WASH
Details
washed with a small amount of water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble matters were filtered off
ADDITION
Type
ADDITION
Details
a 5N aqueous solution of sodium hydroxide was added to the filtrate at 0° C. for neutralization
EXTRACTION
Type
EXTRACTION
Details
A substance of interest was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to yield a filtrate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained solid was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NN2C(SC=C2)=C1N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.95 mmol
AMOUNT: MASS 605.8 mg
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.